molecular formula C14H16N2O B11358355 1,5-dimethyl-N-(prop-2-en-1-yl)-1H-indole-2-carboxamide

1,5-dimethyl-N-(prop-2-en-1-yl)-1H-indole-2-carboxamide

Cat. No.: B11358355
M. Wt: 228.29 g/mol
InChI Key: XXMQWXNRRHRXEY-UHFFFAOYSA-N
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Description

1,5-dimethyl-N-(prop-2-en-1-yl)-1H-indole-2-carboxamide is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by its unique structure, which includes a carboxamide group attached to the indole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-dimethyl-N-(prop-2-en-1-yl)-1H-indole-2-carboxamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the indole core with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

    Alkylation: The final step involves the alkylation of the nitrogen atom in the carboxamide group with prop-2-en-1-yl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,5-dimethyl-N-(prop-2-en-1-yl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

1,5-dimethyl-N-(prop-2-en-1-yl)-1H-indole-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5-dimethyl-N-(prop-2-en-1-yl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,5-dimethyl-1H-indole-2-carboxamide: Lacks the prop-2-en-1-yl group, leading to different chemical and biological properties.

    N-(prop-2-en-1-yl)-1H-indole-2-carboxamide: Lacks the 1,5-dimethyl groups, affecting its reactivity and interactions.

    1H-indole-2-carboxamide: The simplest form, without any additional substituents, serving as a basic scaffold for further modifications.

Uniqueness

1,5-dimethyl-N-(prop-2-en-1-yl)-1H-indole-2-carboxamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

1,5-dimethyl-N-prop-2-enylindole-2-carboxamide

InChI

InChI=1S/C14H16N2O/c1-4-7-15-14(17)13-9-11-8-10(2)5-6-12(11)16(13)3/h4-6,8-9H,1,7H2,2-3H3,(H,15,17)

InChI Key

XXMQWXNRRHRXEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2)C(=O)NCC=C)C

Origin of Product

United States

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